Safety Data Sheet & Technical Guide: 5-Formyl-2-methoxyphenyl benzoate
Safety Data Sheet & Technical Guide: 5-Formyl-2-methoxyphenyl benzoate
CAS: 53440-24-7 | Synonyms: Isovanillin benzoate; 3-benzoyloxy-4-methoxybenzaldehyde
Executive Summary
5-Formyl-2-methoxyphenyl benzoate is a specialized intermediate primarily utilized in the total synthesis of complex alkaloids, including the Alzheimer’s therapeutic (-)-Galanthamine .[1] As a benzoyl-protected derivative of isovanillin, it balances the reactivity of an aldehyde functionality with the stability of an ester protecting group.
This guide moves beyond the standard SDS template to provide a functional safety and handling framework. It addresses the compound's dual nature: an electrophilic aldehyde prone to oxidation and a hydrolytically sensitive ester. Researchers must prioritize moisture exclusion and inert atmosphere storage to maintain reagent integrity for high-yield downstream applications.
Part 1: Chemical Identity & Characterization
| Parameter | Specification |
| Chemical Name | 5-Formyl-2-methoxyphenyl benzoate |
| CAS Number | 53440-24-7 |
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| Structure | Benzoate ester at position 3, Methoxy at position 4, Formyl at position 1 (relative to aldehyde C1) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |
| Purity Standard | ≥97% (HPLC) required for alkaloid synthesis |
Structural Logic
The molecule consists of a vanillin/isovanillin core protected by a benzoyl group .
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The Aldehyde (-CHO): The reactive center for downstream chemistry (e.g., reductive amination). It is susceptible to aerobic oxidation to the corresponding carboxylic acid (benzoic acid derivative) if stored improperly.
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The Benzoate Ester (-OBz): Serves as a robust protecting group for the phenol, stable to mild acid but labile to strong base (saponification).
Part 2: Hazard Identification & Toxicology (GHS)
While specific LD50 data is often proprietary for intermediates, predictive toxicology based on functional groups (QSAR) and structural analogs (Isovanillin, Benzoyl chloride) dictates the following GHS classification.
GHS Classification (Warning)[5]
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H315: Causes skin irritation. (Phenolic esters can hydrolyze on skin contact).
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H319: Causes serious eye irritation. (Aldehyde functionality is a mucous membrane irritant).
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H335: May cause respiratory irritation. (Dust inhalation risk).
Functional Hazard Analysis
| Functional Group | Hazard Mechanism | Safety Implication |
| Aldehyde | Protein cross-linking; Oxidation | Potential sensitizer. Store under Argon/Nitrogen. |
| Benzoate Ester | Hydrolysis releases Benzoic Acid | Irritant upon degradation. Avoid moisture. |
| Aromatic Ring | UV absorption | Light sensitivity; store in amber vials. |
Part 3: Safe Handling & Experimental Protocols
Storage & Stability Profile
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Strictly Inert (Argon/Nitrogen). Oxygen exposure converts the formyl group to a carboxylic acid, lowering purity and yield.
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Container: Amber glass with PTFE-lined cap to prevent UV degradation and moisture ingress.
Synthesis Workflow (Isovanillin Benzoylation)
Context: This protocol describes the generation of the target compound from Isovanillin, a common lab procedure.
Reagents: Isovanillin (1.0 eq), Benzoyl Chloride (1.2 eq), Triethylamine (Et₃N, 2.0 eq), DMAP (cat.), DCM (Solvent).
Step-by-Step Protocol:
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Setup: Flame-dry a round-bottom flask and purge with Argon.
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Dissolution: Dissolve Isovanillin in anhydrous DCM (0.2 M concentration).
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Base Addition: Add Et₃N and catalytic DMAP. Cool to 0°C.
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Why? Cooling controls the exotherm of the acyl substitution.
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Acylation: Add Benzoyl Chloride dropwise over 15 minutes.
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Safety Note: Benzoyl chloride is a lachrymator. Perform strictly in a fume hood.
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Quench: After TLC indicates completion (~2-4 h), quench with sat. NaHCO₃.
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Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Hexanes if necessary.
Visualization: Synthesis & Safety Pathway
Figure 1: Synthesis workflow highlighting reagent inputs and critical safety checkpoints.
Part 4: Emergency Response & Disposal
Accidental Release Measures
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Evacuation: If a large quantity (>10g) of fine dust is released, evacuate the immediate area.
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PPE: Wear a NIOSH-approved N95 or P100 respirator if dust is visible.
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Containment: Do not dry sweep. Wet the spill with an inert solvent (e.g., heptane) or use a dust suppressant to avoid aerosolization.
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Cleanup: Scoop into a sealable waste container. Wipe area with 10% Na₂CO₃ solution to hydrolyze residues.
Firefighting Measures
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Media: CO₂, Dry Chemical, or Foam. Do NOT use a water jet (may spread burning organic melt).
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Combustion Products: Carbon Monoxide (CO), Carbon Dioxide (CO₂).
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Specific Hazard: As an organic solid, high concentrations of dust in the air can be explosive.
Ecological Impact & Disposal
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Ecotoxicity: Predicted to be harmful to aquatic life due to aldehyde reactivity and biological oxygen demand (BOD) during degradation.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain.
References
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Guidechem. (n.d.). 5-Formyl-2-methoxyphenyl benzoate Properties and Safety. Retrieved from
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ChemicalBook. (n.d.). 5-Formyl-2-methoxyphenyl benzoate MSDS. Retrieved from
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ResearchGate. (2025). Biomimetic Total Synthesis of (–)-Galanthamine via Intramolecular Anodic Aryl-Phenol Coupling. (Contextual usage and synthesis data). Retrieved from
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BLD Pharm. (n.d.).[5] Product Specifications: 5-Formyl-2-methoxyphenyl benzoate. Retrieved from
